Lipoxygenase Inhibitory Annotation vs. Potassium‑Channel Opening Profile of Unsymmetrical Amino‑Aryl Squaramides
The MeSH record for 3,4‑bis(butylamino)cyclobut‑3‑ene‑1,2‑dione explicitly designates it as a potent lipoxygenase inhibitor that also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. In contrast, the unsymmetrical 3‑amino‑4‑aryl‑cyclobut‑3‑ene‑1,2‑diones disclosed in US 20020177613 are characterized as ATP‑dependent potassium (KATP) channel openers with relaxant effects on smooth muscle [2]. This mechanistic divergence indicates that the symmetrical dibutylamino substitution directs biological activity toward eicosanoid pathway modulation rather than ion‑channel pharmacology.
| Evidence Dimension | Primary pharmacological target class annotation |
|---|---|
| Target Compound Data | Lipoxygenase inhibitor (potent); ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase [1] |
| Comparator Or Baseline | Unsymmetrical 3‑amino‑4‑aryl‑cyclobut‑3‑ene‑1,2‑diones (e.g., 4‑substituted‑3‑substituted‑amino derivatives) – KATP channel openers [2] |
| Quantified Difference | Qualitative target switch: lipoxygenase vs. KATP channel; no quantitative cross‑assay head‑to‑head data available. |
| Conditions | Annotation derived from curated MeSH pharmacological classification; comparator activity extracted from patent pharmacological profiling. |
Why This Matters
Procurement for lipoxygenase‑focused programs must select the dibutylamino‑substituted variant rather than generic amino‑aryl squaramides that predominantly modulate potassium channels.
- [1] Medical University of Lublin MeSH Concept Record for 3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione (MeSH-M0014961). Accessed via ppm.umlub.pl. View Source
- [2] US Patent 20020177613: 4-substituted-3-substituted-amino-cyclobut-3-ene-1,2-diones and analogs thereof as novel potassium channel openers. Filed Dec. 4, 1998. View Source
